(E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide
Description
Properties
IUPAC Name |
N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-18-14-7-13-10-15-11-12-5-4-8(17(11)16-10)9-3-2-6-19-9/h2-7H,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDDFHLBCJURRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Cyclocondensation of Hydrazinylpyrimidines
This method involves reacting 5-amino-1H-1,2,4-triazole with β-diketones or α,β-unsaturated carbonyl compounds. For example, furan-2-carbaldehyde derivatives undergo cyclocondensation with hydrazinylpyrimidines in refluxing isopropanol to yield the triazolo[1,5-a]pyrimidine core. Typical conditions include:
- Reagents : Hydrazinylpyrimidine (40 mmol), furan-2-carbaldehyde (44 mmol), isopropanol (100 mL)
- Conditions : 50°C for 3 hours
- Yield : 87–93% after recrystallization from methanol.
A critical limitation lies in the regioselectivity of the reaction, which often produces positional isomers requiring chromatographic separation.
Two-Step Synthesis via Dimroth Rearrangement
This approach mitigates regioselectivity issues by first synthesizing 1,2,4-triazolo[4,3-a]pyrimidine intermediates, followed by acid-catalyzed Dimroth rearrangement. For instance:
- Step 1 : Cyclocondensation of 4-hydrazinylpyrimidine (12 ) with methoxymethanimidamide in acetic acid yields intermediate 13 .
- Step 2 : Heating 13 in hydrochloric acid (2 M) at 80°C induces rearrangement to the target scaffold.
Advantages : Improved regiocontrol and scalability.
Disadvantages : Extended reaction times (8–12 hours) and lower overall yields (70–75%).
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
Pyrimidin-2-yl-amidines (14 ) treated with oxidative agents like manganese dioxide in dichloromethane undergo cyclization to form the triazolo[1,5-a]pyrimidine core. Key parameters include:
- Oxidant : MnO₂ (5 equiv)
- Solvent : Dichloromethane
- Yield : 82–85%
This method excels in producing high-purity products (>95% by HPLC) but requires anhydrous conditions.
Functionalization at Position 7: Introduction of Furan-2-yl Groups
Incorporating the furan-2-yl moiety at position 7 involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Substitution with Furan-2-ylthiol
A representative procedure involves reacting 7-chloro-triazolo[1,5-a]pyrimidine with furan-2-ylmethanethiol under basic conditions:
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-bromo derivatives with furan-2-ylboronic acid offers superior selectivity:
Methoxymethanimidamide Side-Chain Installation
The N'-methoxymethanimidamide group is introduced via condensation reactions with dimethylformamide dimethyl acetal (DMF-DMA).
Condensation with DMF-DMA
Reaction of the amino-triazolo[1,5-a]pyrimidine with DMF-DMA in toluene under reflux yields the target imidamide:
- Reagents : Amine intermediate (10 mmol), DMF-DMA (15 mmol)
- Conditions : 110°C for 6 hours
- Yield : 75–80%
Reductive Amination
Alternative routes employ reductive amination using sodium cyanoborohydride:
- Substrates : 2-Amino derivative (10 mmol), methoxyamine (12 mmol)
- Reductant : NaBH₃CN (1.5 equiv)
- Solvent : Methanol
- Yield : 68–72%.
Optimization and Process-Scale Considerations
Solvent Selection
Isopropanol outperforms ethanol and acetonitrile in cyclocondensation reactions, achieving higher yields (Table 1).
Table 1. Solvent Effects on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Isopropanol | 50 | 93 |
| Ethanol | 50 | 85 |
| Acetonitrile | 50 | 78 |
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but increase costs. Nickel-based catalysts offer a cost-effective alternative with modest yield reductions (65–70%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms purity ≥95% for oxidative cyclization products.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
-
Reduction: : The triazolopyrimidine core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethanimidamide group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted methanimidamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.
Medicine
In medicine, preliminary studies suggest that this compound may have therapeutic potential due to its ability to modulate biological pathways involved in diseases such as cancer and inflammatory disorders. Further research is needed to fully understand its pharmacological properties and therapeutic efficacy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N’-methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The furan ring and methoxymethanimidamide group may enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Structural and Substitution Analysis
Key Findings
Substituent Effects on Bioactivity: The furan-2-yl group in the target compound and Compound 26 is associated with improved π-π interactions in binding pockets, which may enhance affinity for enzymes or receptors. Fluorinated analogs (e.g., 4-fluorostyryl in , 3-fluorophenoxyethyl in ) exhibit higher metabolic stability and lipophilicity compared to non-fluorinated derivatives, making them suitable for pesticidal or antimicrobial applications.
Physicochemical Properties :
- The target compound’s methoxymethanimidamide group improves aqueous solubility compared to analogs with bulkier substituents (e.g., cyclohexyl in ).
- Molecular weight variations (308–455 g/mol) reflect differences in substituent complexity, influencing bioavailability and pharmacokinetics.
Synthetic Methodologies: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions under reflux conditions (e.g., ethanol at 70–100°C for 24–72 hours) . Purification typically involves flash chromatography or recrystallization, with yields ranging from 55% to 63% for triazolotriazine derivatives .
Biological Activity
The compound (E)-N-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological profiles, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C11H10N6O2
- Molecular Weight : 258.24 g/mol
- CAS Number : 303146-03-4
- Density : 1.51 g/cm³ (predicted)
- pKa : 1.52 (predicted)
Antimicrobial Activity
The triazole moiety in compounds like this compound has been associated with significant antimicrobial properties. Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance:
- Compounds with similar structural motifs have shown MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- The incorporation of furan rings has been linked to enhanced bioactivity due to their electron-rich nature, which facilitates interaction with biological targets.
Anticancer Activity
Research indicates that triazolo-pyrimidines can function as effective anticancer agents. The following mechanisms have been noted:
- Inhibition of DNA Synthesis : Certain derivatives demonstrate the ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in cancer cells .
- Cell Cycle Arrest : Some compounds have been reported to induce cell cycle arrest in cancer cell lines, leading to apoptosis .
Anti-inflammatory and Analgesic Effects
The compound also shows promise in anti-inflammatory and analgesic applications:
- Triazole derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- In vivo studies suggest that these compounds can reduce pain responses in animal models, indicating potential use in pain management therapies.
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the importance of specific functional groups:
| Functional Group | Effect on Activity |
|---|---|
| Furan ring | Enhances electron density; improves binding affinity |
| Triazole moiety | Critical for antimicrobial and anticancer activity |
| Methoxy group | Increases solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy :
- Anticancer Potential :
- Anti-inflammatory Activity :
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A common approach includes:
- Step 1: Condensation of furan-2-yl-substituted pyrimidine intermediates with triazole derivatives under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2: Introduction of the methoxymethanimidamide group via nucleophilic substitution or coupling reactions, optimized at 60–100°C for 24–72 hours .
- Purification: Column chromatography (gradient elution with ethyl acetate/light petroleum) and recrystallization ensure >95% purity .
- Key monitoring: TLC and HPLC track reaction progress and purity .
Basic: How is the compound structurally characterized?
Structural confirmation relies on:
- NMR spectroscopy: H and C NMR identify substituent patterns (e.g., furan protons at δ 6.5–7.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
- Mass spectrometry: High-resolution MS (e.g., ESI-MS) confirms molecular weight (e.g., m/z 272.268 for CHNO) .
- X-ray crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, using programs like SHELXL for refinement .
Basic: What preliminary biological screening methods are used?
Initial activity assessments include:
- In vitro assays: Anticancer (MTT assay on cancer cell lines), antimicrobial (MIC against bacterial/fungal strains), and enzyme inhibition (e.g., kinase or protease targets) .
- Dose-response studies: IC values derived from 3–5 logarithmic concentrations, validated with positive controls (e.g., doxorubicin for cytotoxicity) .
- Selectivity: Comparative testing on non-target cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How can reaction conditions be optimized for synthesis?
Optimization strategies:
- Solvent selection: DMF enhances solubility of intermediates, while ethanol minimizes side reactions .
- Temperature control: Higher temperatures (70–100°C) accelerate coupling but may increase byproducts; stepwise heating improves regioselectivity .
- Catalyst screening: Palladium or copper catalysts for cross-coupling steps improve yields (e.g., from 11% to 55% in amination reactions) .
- Real-time monitoring: In-situ FTIR or LC-MS detects intermediates, enabling dynamic adjustment of reaction parameters .
Advanced: What SAR strategies are applied to this compound?
Structure-activity relationship (SAR) studies focus on:
- Core modifications: Substituting furan with thiophene or benzene alters π-π stacking and bioavailability .
- Side-chain variations: Methoxy groups versus ethyl/methyl substituents impact solubility and target binding (e.g., IC shifts from 1.2 μM to 8.7 μM) .
- Bioisosteric replacement: Replacing triazole with pyrazole preserves activity while reducing metabolic instability .
- 3D-QSAR models: Computational docking (e.g., AutoDock) predicts binding affinities to targets like dihydroorotate dehydrogenase .
Advanced: How does crystallography resolve molecular ambiguities?
- Data collection: High-resolution (<1.0 Å) X-ray diffraction identifies E/Z isomerism and tautomeric forms .
- Refinement: SHELX software refines thermal parameters and occupancy ratios, distinguishing between overlapping electron densities (e.g., methoxy vs. ethoxy groups) .
- Validation: R-factor (<0.05) and residual density maps (<0.3 eÅ) ensure structural accuracy .
Advanced: How to address contradictions in biological data?
- Reproducibility checks: Standardize assay protocols (e.g., cell passage number, serum-free conditions) to minimize variability .
- Meta-analysis: Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Mechanistic studies: Surface plasmon resonance (SPR) or ITC quantifies binding kinetics, resolving discrepancies in reported inhibition constants .
Advanced: What computational methods support mechanism studies?
- Molecular dynamics (MD): Simulates ligand-protein interactions over 100+ ns to identify stable binding poses .
- DFT calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
- ADMET prediction: Tools like SwissADME forecast pharmacokinetic profiles, guiding lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
